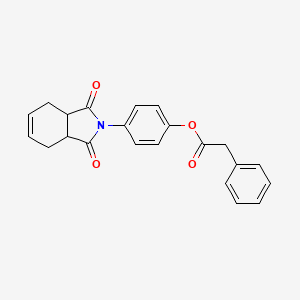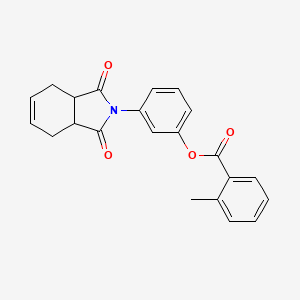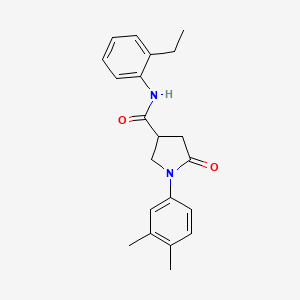![molecular formula C23H26BrNO3 B4010819 5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4010819.png)
5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex bromophenols and indolines often involves multicomponent reactions, regioselective synthesis, and the use of catalysts to facilitate the formation of the desired compound. For instance, related compounds have been synthesized through reactions involving electrophiles, nucleophiles, and various catalysts to yield highly functionalized molecules (Auvray et al., 1985). Similar strategies can be applied for the synthesis of the target compound, optimizing reaction conditions for higher yields and purity.
Molecular Structure Analysis
The molecular structure of bromophenols and related indoline derivatives is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for precise structural elucidation. These techniques confirm the presence of functional groups, stereochemistry, and the overall molecular geometry, providing a foundation for understanding the compound's reactivity and properties (Li et al., 2007).
Chemical Reactions and Properties
The reactivity of the compound involves its participation in multi-coupling reactions, where its functional groups undergo transformations with various electrophiles and nucleophiles. This reactivity is essential for further modifications of the molecule, enabling the synthesis of derivatives with potential biological or material applications. The presence of the bromo and hydroxy groups, in particular, allows for selective functionalization and cross-coupling reactions (Ryzhkova et al., 2020).
Physical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure and functional groups. These properties are critical for its application and can be tailored through chemical modifications. For example, the introduction of tert-butyl groups can affect the compound's lipophilicity and solubility in organic solvents (Bayrak et al., 2017).
Propriétés
IUPAC Name |
5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrNO3/c1-5-12-25-19-11-10-17(24)13-18(19)23(28,21(25)27)14-20(26)15-6-8-16(9-7-15)22(2,3)4/h6-11,13,28H,5,12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIBCILARNAPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-dichlorophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4010738.png)
![3-(2-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4010745.png)
![2-[(4-benzoylpiperazin-1-yl)carbonyl]-N-propylaniline](/img/structure/B4010751.png)

![methyl 3-[(3-chloro-2-methylphenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4010769.png)
![N-(4-bromo-2,5-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4010777.png)
![N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4010796.png)

![ethyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4010806.png)
![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4010813.png)



![5-chloro-1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4010837.png)